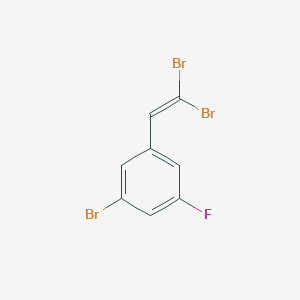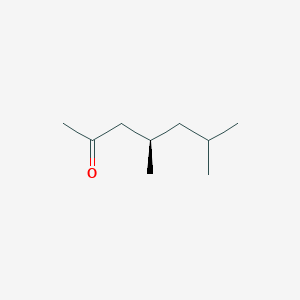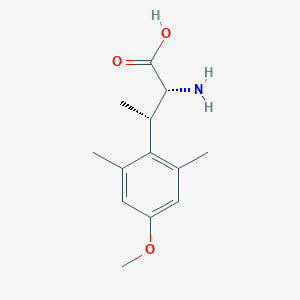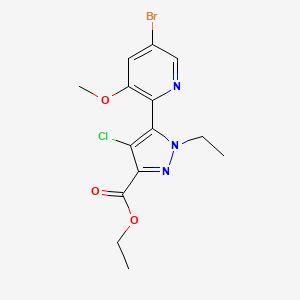
1-Bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and vinyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-fluorobenzene. This can be achieved through the following steps:
Starting Material: 3-(2,2-dibromovinyl)-5-fluorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product, 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene, is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1-amino-3-(2,2-dibromovinyl)-5-fluorobenzene.
Oxidation: Formation of 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzaldehyde or 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzoic acid.
Reduction: Formation of 1-bromo-3-(2,2-dibromoethyl)-5-fluorobenzene.
科学的研究の応用
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.
類似化合物との比較
Similar Compounds
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
特性
分子式 |
C8H4Br3F |
|---|---|
分子量 |
358.83 g/mol |
IUPAC名 |
1-bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H4Br3F/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-4H |
InChIキー |
JIYVMXUZEQGQHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Br)C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)





![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)

![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
